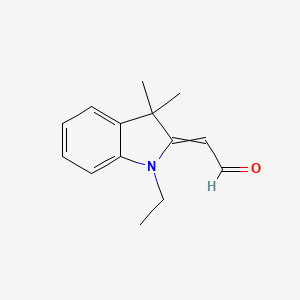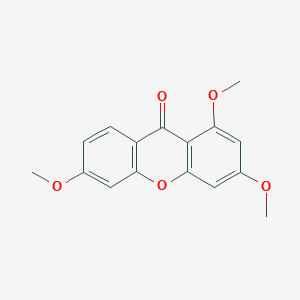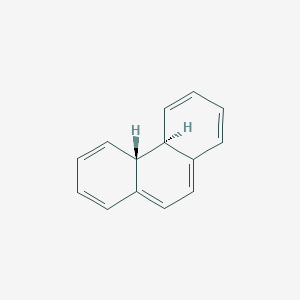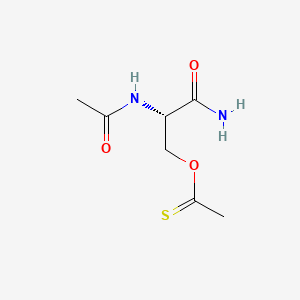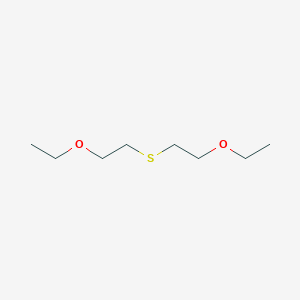![molecular formula C8H12 B14674107 Tricyclo[2.2.2.01,4]octane CAS No. 36120-88-4](/img/structure/B14674107.png)
Tricyclo[2.2.2.01,4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.2.01,4]octane is a unique polycyclic hydrocarbon with the molecular formula C8H12. This compound is characterized by its rigid, tricyclic structure, which consists of three interconnected cyclohexane rings. The compound’s unique structure imparts significant strain, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.2.2.01,4]octane typically involves the Diels-Alder reaction, followed by ring-closing metathesis. One common method includes the reaction of a diene with a dienophile to form a bicyclo[2.2.2]octene intermediate, which is then subjected to ring-closing metathesis to yield the tricyclic structure .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis and the specialized conditions required. advancements in catalytic processes and metathesis reactions have made it more feasible to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[2.2.2.01,4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Tricyclo[2.2.2.01,4]octane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of polycyclic hydrocarbons.
Biology: Its derivatives are explored for potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of tricyclo[2.2.2.01,4]octane and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the enzyme topoisomerase II, leading to DNA interstrand cross-linking and increased anti-neoplastic activity . The rigid structure of the compound allows for precise interactions with these targets, enhancing its efficacy in various applications.
Comparación Con Compuestos Similares
- Tricyclo[3.2.1.02,4]octane: Another polycyclic hydrocarbon with a different ring arrangement.
Bicyclo[2.2.2]octane: A simpler structure with two interconnected cyclohexane rings.
Uniqueness: Tricyclo[2.2.2.01,4]octane is unique due to its highly strained tricyclic structure, which imparts distinct chemical and physical properties. This strain makes it more reactive compared to similar compounds, allowing for a wider range of chemical transformations and applications .
Propiedades
Número CAS |
36120-88-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
tricyclo[2.2.2.01,4]octane |
InChI |
InChI=1S/C8H12/c1-2-8-5-3-7(1,8)4-6-8/h1-6H2 |
Clave InChI |
GPMHXZWOEIWUPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC23C1(CC2)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




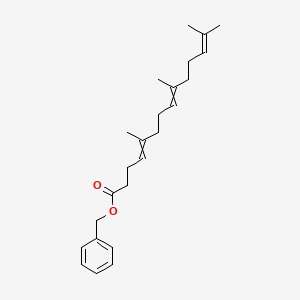
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
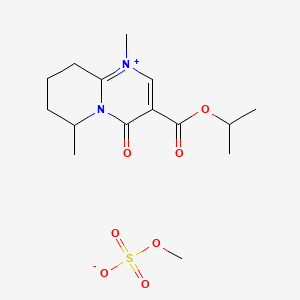

![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
